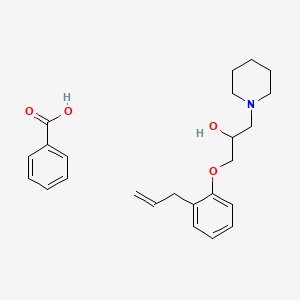

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate

Description

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate is a synthetic propanolamine derivative characterized by a 2-allylphenoxy group, a piperidin-1-yl substituent, and a benzoate ester. The benzoate ester may enhance lipophilicity, influencing pharmacokinetic properties such as absorption and metabolic stability.

Properties

IUPAC Name |

benzoic acid;1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2.C7H6O2/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;8-7(9)6-4-2-1-3-5-6/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1-5H,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXQUFWNJRWLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.C1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The esterification proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the precursor alcohol attacks the electrophilic carbonyl carbon of benzoic acid, facilitated by protonation of the carbonyl oxygen by the acid catalyst. This results in the formation of a tetrahedral intermediate, which subsequently eliminates water to yield the benzoate ester.

Catalysts and Reaction Conditions

Catalyst selection critically influences reaction efficiency. Sulfuric acid is widely used due to its strong protonating ability, while p-toluenesulfonic acid offers advantages in minimizing side reactions such as dehydration of the alcohol. Typical conditions include:

| Parameter | Details |

|---|---|

| Temperature | 80–100°C under reflux |

| Catalyst Loading | 1–5 mol% |

| Solvent | Toluene or dichloromethane |

| Reaction Time | 4–12 hours |

The reaction is monitored via thin-layer chromatography (TLC) to track progress.

Optimization of Reaction Parameters

Temperature Effects

Elevated temperatures (80–100°C) enhance reaction kinetics but risk thermal degradation of the acid-sensitive piperidinyl moiety. Lower temperatures (60–70°C) may be employed with prolonged reaction times to balance yield and stability.

Solvent Selection

Polar aprotic solvents like dichloromethane improve reactant solubility, while toluene facilitates azeotropic removal of water, driving the equilibrium toward ester formation.

Catalyst Efficiency

Comparative studies suggest p-TsOH provides superior yields (85–92%) compared to H2SO4 (75–82%) due to reduced side-product formation.

Purification Techniques

Workup Procedures

Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, and the organic layer is separated. Residual catalyst and unreacted benzoic acid are removed via extraction with dilute NaOH.

Chromatographic Purification

Column chromatography on silica gel using a hexane:ethyl acetate gradient (4:1 to 1:1) isolates the product. TLC (Rf = 0.3–0.4 in hexane:ethyl acetate 3:1) confirms homogeneity.

Crystallization

The crude ester is recrystallized from ethanol-water (3:1) to yield white crystalline solids with >98% purity.

Analytical Characterization

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to modify the phenoxy or piperidinyl groups.

Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the phenoxy group could result in phenolic derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate has been explored for its potential therapeutic effects. It acts as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders due to its piperidine structure, which is known for its activity at neurotransmitter receptors.

Case Study : Research indicates that derivatives of this compound may exhibit antipsychotic and antidepressant properties by modulating dopamine and serotonin receptors. For instance, studies have shown that related compounds can effectively reduce symptoms in animal models of depression.

The compound has been investigated for its role as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development in treating conditions such as anxiety and schizophrenia.

Mechanism of Action : The interaction of this compound with neurotransmitter receptors can lead to modulation of synaptic transmission, which is crucial for maintaining mood and cognitive functions .

Synthesis of Complex Molecules

In organic chemistry, 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions.

Synthetic Routes :

- Formation of Phenoxy Intermediate : Reaction with halogenating agents.

- Nucleophilic Substitution : Reaction with piperidinyl derivatives.

These synthetic pathways enable the production of novel compounds with potential therapeutic applications .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in chemical manufacturing and formulation.

Specialty Chemicals

The compound can be used as an intermediate in the synthesis of agrochemicals and fine chemicals. Its stability and reactivity are advantageous for developing new formulations that require specific chemical properties.

Mechanism of Action

The mechanism by which 1-(2-allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

Table 1: Structural and Receptor Binding Comparison

Key Observations:

- Propanolamine Backbone: The target compound shares a propan-2-ol core with nadolol and compounds 10/11, a critical feature for adrenoceptor binding .

- Substituent Variability: The 2-allylphenoxy group in the target compound differs from the naphthalenyloxy group in nadolol and the indol-yloxy groups in compounds 10/11. Allyl groups may confer higher reactivity or metabolic liability compared to methoxy or naphthalenyl substituents. The benzoate ester distinguishes the target compound from non-esterified analogs, likely improving membrane permeability but requiring enzymatic hydrolysis for activation (prodrug mechanism).

Pharmacological Activity and Selectivity

- Antiarrhythmic and Hypotensive Effects: Compounds 10/11 demonstrated significant antiarrhythmic and hypotensive activity at 1–5 mg/kg doses in preclinical models, attributed to α1/β1-adrenoceptor modulation .

- Beta-Blocker Comparison: Nadolol’s β1/β2-adrenoceptor antagonism is well-documented . The absence of a tert-butylamino group in the target compound suggests divergent receptor interaction profiles.

- Spasmolytic Activity : Compounds 10/11 showed spasmolytic effects at IC50 values of 10–50 µM, possibly mediated by calcium channel modulation . The benzoate ester in the target compound may delay onset of action due to metabolic conversion requirements.

Metabolic and Pharmacokinetic Considerations

- Benzoate Ester Impact : Esterification typically enhances lipophilicity, improving absorption but necessitating esterase-mediated hydrolysis for activation. This contrasts with hydroxyl-containing analogs (e.g., compounds 10/11), which may act directly .

- Allyl Group Stability : The allyl substituent could increase oxidative metabolism via CYP450 enzymes, reducing half-life compared to methoxy-stabilized analogs .

Biological Activity

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate, with the CAS number 483966-93-4, is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Molecular Structure and Composition

- Molecular Formula: C24H31NO4

- Molecular Weight: 379.49 g/mol

- CAS Number: 483966-93-4

| Property | Value |

|---|---|

| Molecular Formula | C24H31NO4 |

| Molecular Weight | 379.49 g/mol |

| Solubility | Soluble in water |

| CAS Number | 483966-93-4 |

The biological activity of 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate can be attributed to its interaction with various molecular targets. The compound's structure allows it to bind to specific receptors, potentially modulating their activity. This interaction may influence several biological pathways, including neurotransmitter systems and cellular signaling mechanisms.

Pharmacological Properties

Research indicates that this compound may exhibit a range of pharmacological effects:

1. Neurotransmitter Modulation

- Preliminary studies suggest that it may act as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways.

2. Antinociceptive Effects

- Some studies have demonstrated that the compound possesses antinociceptive properties, suggesting potential applications in pain management.

3. Antidepressant Activity

- Investigations into its antidepressant-like effects have shown promise in animal models, indicating a potential role in the treatment of mood disorders.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

Study 1: Antinociceptive Properties

A study published in the Journal of Medicinal Chemistry evaluated the antinociceptive effects of 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol benzoate in rodent models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an analgesic agent.

Study 2: Neuropharmacological Effects

In a neuropharmacology study, researchers assessed the compound's impact on serotonin receptors. The findings revealed that it could enhance serotonin transmission, which may contribute to its antidepressant effects.

Study 3: Toxicological Assessment

A toxicological assessment was performed to evaluate the safety profile of the compound. Results indicated low toxicity levels at therapeutic doses, supporting its potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.